2,6-Dichloropyridine-3,4-diamine
Overview
Description
2,6-Dichloropyridine-3,4-diamine is an organic compound with the molecular formula C5H5Cl2N3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and two amino groups at the 3 and 4 positions
Mechanism of Action
Target of Action
It’s known that 2,6-dichloropyridine, a related compound, serves as a precursor to the antibiotic enoxacin, the drug anpirtoline, and the antifungal liranaftate . These drugs target various enzymes and proteins, suggesting that 2,6-Dichloropyridine-3,4-diamine may also interact with similar targets.
Biochemical Pathways
For instance, enoxacin, a drug synthesized from 2,6-Dichloropyridine, inhibits bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
Result of Action
For instance, enoxacin, a drug synthesized from 2,6-Dichloropyridine, inhibits bacterial DNA replication, leading to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloropyridine-3,4-diamine can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, 2,6-dichloropyridine can be synthesized by reacting pyridine with chlorine. This intermediate can then be further reacted with ammonia or other amine sources to introduce the amino groups at the 3 and 4 positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloropyridine-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro derivatives or reduction to form more complex amine structures.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can produce nitro or amine derivatives .
Scientific Research Applications
2,6-Dichloropyridine-3,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler derivative with only one chlorine atom.
3,4-Diaminopyridine: Lacks the chlorine atoms but has the same amino groups.
2,6-Dichloropyridine: Similar structure but without the amino groups.
Uniqueness
2,6-Dichloropyridine-3,4-diamine is unique due to the combination of chlorine and amino groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,6-dichloropyridine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNVWGXGFBVDKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448748 | |
Record name | 2,6-dichloropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101079-63-4 | |
Record name | 2,6-Dichloro-3,4-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101079-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-dichloropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloropyridine-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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